

N6-Cyclohexyladenosine chemical properties and structure

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Compound of Interest

Compound Name: N6-Cyclohexyladenosine

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An In-Depth Technical Guide to **N6-Cyclohexyladenosine**: Chemical Properties, Structure, and Biological Activity

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Due to its high affinity and selectivity for the A1 receptor subtype, CHA is a valuable tool in pharmacological research to investigate the physiological and pathophysiological roles of adenosine signaling.[2][3] Its activities, which include neuromodulation, cardioprotection, and anti-inflammatory effects, make it a subject of interest in drug development for a variety of conditions.[4] This guide provides a comprehensive overview of the chemical properties, structure, and biological functions of **N6-Cyclohexyladenosine**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

N6-Cyclohexyladenosine is a derivative of adenosine, characterized by the substitution of a cyclohexyl group at the N6 position of the adenine base. This modification is crucial for its high affinity and selectivity for the A1 adenosine receptor.[5]

Caption: 2D Chemical Structure of **N6-Cyclohexyladenosine**.

Data Presentation: Chemical and Physical Properties

The key identifiers and physicochemical properties of **N6-Cyclohexyladenosine** are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2R,3R,4S,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol	[6]
CAS Number	36396-99-3	[1][2][6]
Molecular Formula	C16H23N5O4	[1][6]
Molecular Weight	349.38 g/mol	[1][2][6]
Melting Point	182 - 184°C	[7]
Appearance	Solid	[8]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	[1][8]
Storage	Store at -20°C	[2]

Biological Activity and Mechanism of Action

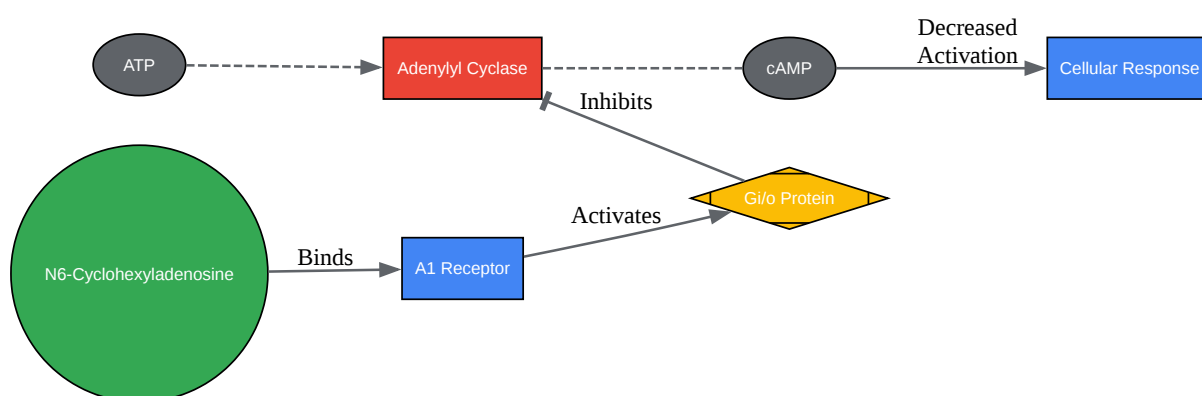
N6-Cyclohexyladenosine is a high-affinity agonist for the adenosine A1 receptor.[2] The activation of A1 receptors, which are coupled to inhibitory G proteins (Gi/o), leads to a cascade of intracellular events.[9]

Data Presentation: Pharmacological Properties

Parameter	Value	Species/System	Reference
EC50	8.2 nM	A1 Receptor	[1][8][10]
Kd	0.7 nM	Bovine Brain Membranes	[2]
Kd	6 nM	Guinea Pig Brain Membranes	[2]
Kd	5 nM	Human Cerebral Cortex	[11]

Signaling Pathways

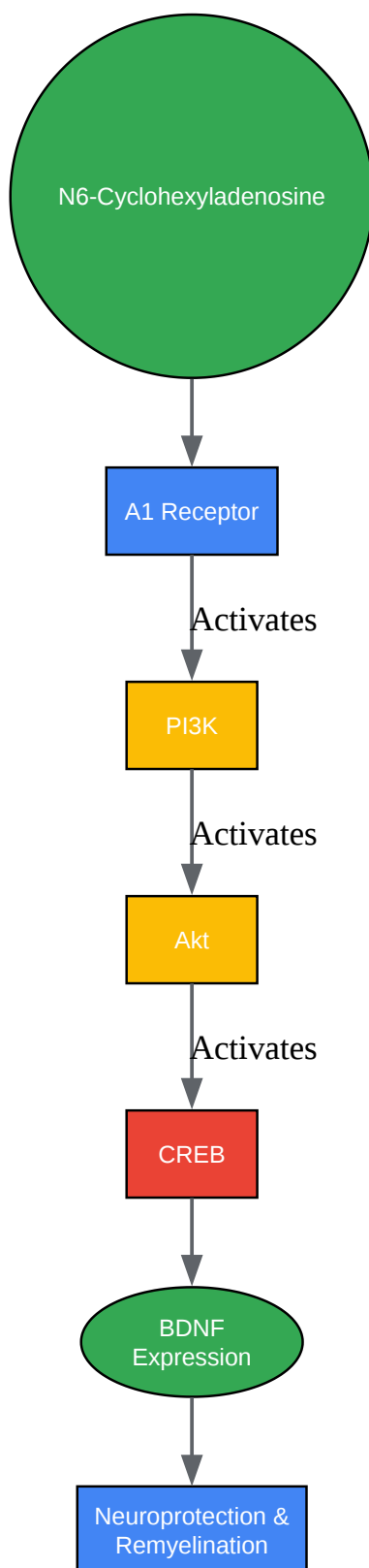
1. A1 Receptor-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway activated by CHA involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.



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Caption: A1 Adenosine Receptor Signaling Pathway.

2. PI3K/Akt/CREB Pathway Activation: **N6-Cyclohexyladenosine** has been shown to enhance the activation of the PI3K/Akt/CREB signaling axis.^[1] This pathway is crucial for cell survival, proliferation, and neuroprotection.



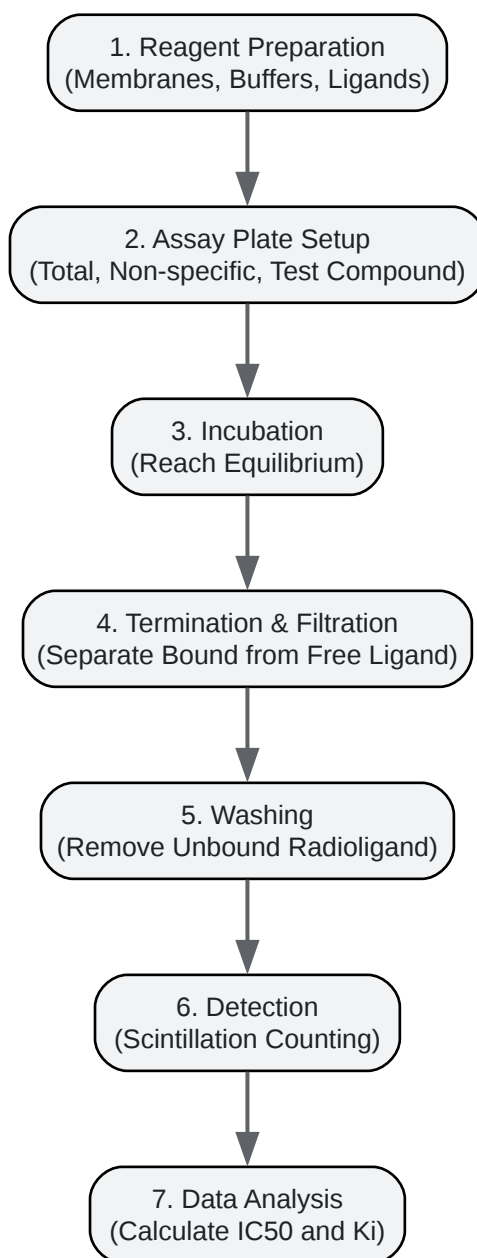
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Caption: PI3K/Akt/CREB Signaling Pathway Activation by CHA.

Experimental Protocols

Accurate characterization of the interaction between **N6-Cyclohexyladenosine** and adenosine receptors is fundamental. Below are detailed methodologies for key experiments.

Workflow for Radioligand Binding Assay



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Caption: Experimental Workflow for a Radioligand Binding Assay.

Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **N6-Cyclohexyladenosine** for the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

- Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine A1 receptor. [\[12\]](#)
- Radioligand: $[3H]$ DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.
- Non-specific Binding Control: 10 μ M NECA (5'-N-Ethylcarboxamidoadenosine). [\[12\]](#)
- Test Compound: **N6-Cyclohexyladenosine** (CHA).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4. [\[12\]](#)
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. [\[13\]](#)
- Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-treated with 0.3% polyethyleneimine. [\[13\]](#)
- Scintillation Cocktail and Scintillation Counter.

Methodology:

- Reagent Preparation:
 - Thaw cell membrane preparations on ice and dilute to a final concentration of 5-20 μ g protein/well in assay buffer. [\[12\]](#)[\[14\]](#)
 - Prepare serial dilutions of CHA in assay buffer.
 - Prepare the radioligand solution in assay buffer at a concentration close to its K_d (e.g., 1-2 nM for $[3H]$ DPCPX).

- Assay Setup (in triplicate in a 96-well plate):
 - Total Binding: Add 50 μ L assay buffer, 50 μ L radioligand, and 100 μ L cell membrane suspension.[\[12\]](#)
 - Non-specific Binding: Add 50 μ L of 10 μ M NECA, 50 μ L radioligand, and 100 μ L cell membrane suspension.[\[12\]](#)
 - Competitive Binding: Add 50 μ L of each CHA dilution, 50 μ L radioligand, and 100 μ L cell membrane suspension.
- Incubation:
 - Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[\[11\]](#)[\[12\]](#)
- Termination and Filtration:
 - Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.[\[13\]](#)
- Washing:
 - Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[\[12\]](#)
- Detection:
 - Dry the filter plate completely. Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[\[13\]](#)
- Data Analysis:
 - Calculate specific binding: $\text{Specific Binding} = \text{Total Binding} - \text{Non-specific Binding}$.
 - Plot the percentage of specific binding against the log concentration of CHA.
 - Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This functional assay measures the ability of **N6-Cyclohexyladenosine** to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.

Materials:

- Cells: CHO cells stably co-expressing the human adenosine A1 receptor.[\[9\]](#)
- Stimulant: Forskolin (to activate adenylyl cyclase).
- Phosphodiesterase Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).[\[12\]](#)
- Test Compound: **N6-Cyclohexyladenosine** (CHA).
- Lysis Buffer and cAMP Assay Kit (e.g., ELISA, HTRF).

Methodology:

- Cell Culture:
 - Plate the cells in 24- or 96-well plates and grow to 80-90% confluency.[\[12\]](#)
- Assay Preparation:
 - Wash the cells three times with serum-free medium (e.g., DMEM/HEPES).[\[12\]](#)
 - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 10 μ M rolipram) for 20-30 minutes at 37°C.[\[12\]](#)
- Compound Treatment:
 - Add serial dilutions of CHA to the wells and incubate for 15-20 minutes.

- Add forskolin (e.g., 1-10 μ M) to all wells (except the basal control) to stimulate adenylyl cyclase.
- Incubation:
 - Incubate the plate for an additional 15-30 minutes at 37°C.
- Cell Lysis and Detection:
 - Terminate the reaction by aspirating the medium and adding lysis buffer.
 - Measure the intracellular cAMP concentration in the lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP accumulation against the log concentration of CHA.
 - Use non-linear regression to determine the EC50 value, representing the concentration of CHA that causes 50% inhibition of the forskolin-stimulated response.

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